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Compound of Interest

Compound Name: 4-(2-cyanophenyl)benzoic Acid

Cat. No.: B1599963 Get Quote

An In-depth Technical Guide to 4-(2-cyanophenyl)benzoic acid

Introduction: A Versatile Biaryl Scaffold in Modern
Chemistry
4-(2-cyanophenyl)benzoic acid is a biaryl compound featuring a benzoic acid moiety linked to

a cyanophenyl group. This specific arrangement of functional groups—a carboxylic acid for

potential salt formation and derivatization, a nitrile group as a versatile chemical handle or a

pharmacophore element, and a rigid biphenyl backbone—makes it a molecule of significant

interest in medicinal chemistry and materials science. Its structural properties are foundational

to its utility as a key building block in the synthesis of more complex molecules, including

pharmacologically active agents. The benzoic acid scaffold itself is a well-established

component in a multitude of approved drugs, valued for its role in forming stable salts and

participating in crucial intermolecular interactions with biological targets.[1][2]

This guide provides a comprehensive overview of 4-(2-cyanophenyl)benzoic acid, detailing

its chemical identity, synthesis, physical properties, and its emerging role in the landscape of

drug discovery and development.

Core Compound Identification
The fundamental identity of this compound is established by its unique CAS registry number

and molecular formula, which are universally recognized in chemical databases and literature.
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Identifier Value Source

Chemical Name 4-(2-cyanophenyl)benzoic acid [3]

Synonyms

2'-Cyano-4-biphenylcarboxylic

acid, 2'-Cyano-[1,1'-

biphenyl]-4-carboxylic acid

[3]

CAS Number 5728-44-9 [3][4]

Molecular Formula C₁₄H₉NO₂ [3][4][5]

Molecular Weight 223.23 g/mol [3][4]

Canonical SMILES
C1=CC=C(C(=C1)C#N)C2=CC

=C(C=C2)C(=O)O
[5]

InChIKey
MZIFVOLYXURHDM-

UHFFFAOYSA-N
[5]

Synthesis and Mechanism: The Suzuki-Miyaura
Cross-Coupling Approach
The construction of the C-C bond between the two phenyl rings in 4-(2-cyanophenyl)benzoic
acid is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This

palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high

efficiency, mild reaction conditions, and broad tolerance of functional groups, making it ideal for

constructing complex biaryl systems.[6][7]

The strategic advantage of the Suzuki reaction lies in its use of commercially available and

relatively low-toxicity organoboron reagents (boronic acids or esters) which react with aryl

halides in the presence of a palladium catalyst and a base.[7][8]

Conceptual Synthesis Workflow
The logical pathway for synthesizing 4-(2-cyanophenyl)benzoic acid via a Suzuki coupling

involves the reaction between a boronic acid and an aryl halide, each carrying one of the

desired functional groups.
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Reactants

Reaction Conditions

2-Bromobenzonitrile
(Aryl Halide)

Palladium Catalyst
(e.g., Pd(OAc)₂ or Pd(OH)₂)

4-(2-Cyanophenyl)benzoic acid

Suzuki-Miyaura
Coupling

4-Carboxyphenylboronic acid
(Boronic Acid)

Suzuki-Miyaura
Coupling

Base
(e.g., K₂CO₃ or Na₂CO₃)

Solvent System
(e.g., Aqueous mixture)

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol
The following protocol is a representative, self-validating methodology for the synthesis of 4-(2-
cyanophenyl)benzoic acid.

Materials:

2-Bromobenzonitrile

4-Carboxyphenylboronic acid
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Palladium(II) Acetate (Pd(OAc)₂)

Potassium Carbonate (K₂CO₃)

Toluene

Ethanol

Water

Hydrochloric Acid (HCl) for acidification

Ethyl acetate for extraction

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-

bromobenzonitrile (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate

(2.5 eq).

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The use of a

co-solvent system in an aqueous phase is critical for dissolving both the organic and

inorganic reagents, which enhances reaction efficiency.[6]

Degassing: Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20

minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

Catalyst Addition: Add the palladium(II) acetate catalyst (0.02 eq) to the mixture.

Heating: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up:
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Cool the reaction mixture to room temperature.

Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3. The product,

being a carboxylic acid, will precipitate out of the aqueous solution upon acidification.

Extract the product into ethyl acetate (3x).

Wash the combined organic layers with water and then with brine.

Purification:

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system like

ethanol/water or by column chromatography to yield pure 4-(2-cyanophenyl)benzoic
acid as a solid.

Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4-(2-cyanophenyl)benzoic acid are crucial for its

handling, formulation, and analysis.

Property Value/Description

Appearance
Typically an off-white to white solid powder or

crystalline solid.

Storage Temperature Store at room temperature.[4]

Solubility

Sparingly soluble in water, but soluble in many

organic solvents like ethanol, methanol, and

DMSO. Its solubility in aqueous solutions is pH-

dependent due to the carboxylic acid group.

Predicted XlogP 3.1

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3 (Oxygen and Nitrogen atoms)
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Expected Spectroscopic Data:

¹H NMR: Aromatic protons would appear in the range of ~7.5-8.2 ppm. The carboxylic acid

proton would be a broad singlet further downfield (>10 ppm), which is exchangeable with

D₂O.

¹³C NMR: Aromatic carbons would be observed between ~110-145 ppm. The nitrile carbon (-

C≡N) would appear around 118 ppm, and the carboxylic acid carbon (-COOH) would be

downfield, typically >165 ppm.

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic

acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a C≡N stretch (~2220-2240

cm⁻¹).

Applications in Drug Discovery and Development
The unique structure of 4-(2-cyanophenyl)benzoic acid makes it a valuable intermediate in

the synthesis of pharmaceuticals. The benzoic acid moiety can act as a bioisostere for other

functional groups or serve as an anchor point for binding to protein targets.[1] The cyanophenyl

group is particularly important; the nitrile can act as a hydrogen bond acceptor or be

transformed into other functional groups.

Role as a Core Scaffold: This molecule serves as a scaffold for building more complex drug

candidates. For instance, derivatives containing the (4-cyanophenyl) moiety have been

explored in the development of dual aromatase and sulfatase inhibitors (DASIs) for treating

hormone-dependent breast cancer.[9] In structure-activity relationship (SAR) studies,

modifications to this part of the molecule, such as replacing the cyano group, were found to be

detrimental to the dual inhibitory activity, highlighting the importance of the cyanophenyl group

for biological function.[9]

Potential Therapeutic Areas:

Oncology: As seen in the DASI studies, derivatives can target enzymes involved in hormone

synthesis, a key strategy in cancers like breast cancer.[2][9]

Anti-inflammatory Agents: The biaryl core is a common feature in non-steroidal anti-

inflammatory drugs (NSAIDs). The synthesis of novel biaryl analogs via Suzuki coupling is a
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proven strategy for developing new anti-inflammatory and analgesic agents.[7]

Other Areas: The versatility of the functional groups allows for its incorporation into a wide

range of molecular designs targeting various diseases.

Logical Relationship in Drug Design

Chemical Derivatization

4-(2-cyanophenyl)benzoic acid

Benzoic Acid Moiety

Cyanophenyl Moiety

Esterification / Amidation
(at -COOH)

Anchor Point

Nitrile Hydrolysis/Reduction
(at -CN)

Pharmacophore
Modification

Bioactive Molecule
(e.g., Enzyme Inhibitor)

Leads to Leads to

Click to download full resolution via product page

Caption: Role of the core compound as a scaffold for creating new drug candidates.

Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling

4-(2-cyanophenyl)benzoic acid.

General Handling: Use in a well-ventilated area. Wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage: Store in a cool, dry place away from incompatible materials. Keep the container

tightly closed.[4]
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Hazards: While specific toxicity data is not extensively documented in the provided search

results, related compounds like benzoic acid and aryl nitriles have known hazard profiles. It

should be treated as potentially irritating to the eyes, skin, and respiratory system.

Conclusion
4-(2-cyanophenyl)benzoic acid is a synthetically accessible and highly versatile biaryl

compound. Its value is firmly established by the strategic placement of its carboxylic acid and

nitrile functional groups on a stable biphenyl framework. The robustness of the Suzuki-Miyaura

coupling reaction provides a reliable and scalable route for its synthesis. For researchers and

professionals in drug development, this compound represents not just an intermediate, but a

strategic scaffold for the rational design of novel therapeutics aimed at a range of biological

targets. Its continued use in synthetic and medicinal chemistry is anticipated to yield further

innovations in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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